Tetraphenylphosphonium phenolate

Polycarbonate manufacturing Melt transesterification Catalyst metering

Standard alkali metal phenolates fail in high-temperature, non-polar melt-phase polymerizations due to solubility limits and thermal decomposition. Tetraphenylphosphonium phenolate (C30H25OP) is a quaternary phosphonium salt that resolves this by providing an organic-soluble, non-metallic phenoxide anion with exceptional thermal stability up to 300 °C. - Enables precise liquid metering in continuous polycarbonate melt processes via its room-temperature phenol formulation (28-45 wt% TPPP in phenol). - Exhibits highest catalytic activity among benchmarked catalysts for high-performance BHPF-based polycarbonates. - Available as a high-purity solid; supplied with full QC documentation to ensure batch-to-batch consistency for industrial R&D and scale-up.

Molecular Formula C30H25OP
Molecular Weight 432.5 g/mol
CAS No. 15464-47-8
Cat. No. B099689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylphosphonium phenolate
CAS15464-47-8
Molecular FormulaC30H25OP
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H20P.C6H6O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1
InChIKeyZLLNYWQSSYUXJM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylphosphonium Phenolate Technical Overview


Tetraphenylphosphonium phenolate (C₃₀H₂₅OP, MW 432.49) is a quaternary phosphonium salt comprising the lipophilic tetraphenylphosphonium cation (Ph₄P⁺) paired with a phenoxide/phenolate anion . This compound functions as a specialized nucleophilic reagent and transesterification catalyst, distinguished from simpler alkali metal phenolates by its organic-soluble cation that confers enhanced thermal stability and solubility characteristics [1]. Its primary documented utility lies in melt-phase polycarbonate synthesis and latent epoxy curing applications, where the combination of a non-metallic, thermally robust cation and a strongly basic/nucleophilic anion enables catalysis under conditions where metal phenolates or alkyl phosphonium alternatives exhibit limitations [2].

Tetraphenylphosphonium Phenolate: Critical Differentiators


Direct substitution of tetraphenylphosphonium phenolate with seemingly analogous compounds such as sodium phenoxide (NaOPh), tetrabutylphosphonium phenolate, or tetraphenylphosphonium halides introduces quantifiable liabilities. Sodium phenoxide, while cost-effective, is poorly soluble in non-polar reaction media and lacks the thermal robustness required for high-temperature melt transesterification [1]. Tetrabutylphosphonium salts, although offering excellent phase-transfer properties, exhibit inferior thermal stability relative to their tetraphenyl counterparts—a documented class-level phenomenon where aryl-substituted phosphonium cations demonstrate significantly greater resistance to thermal decomposition than alkyl-substituted analogs [2]. Tetraphenylphosphonium halides (chloride or bromide) possess fundamentally different nucleophilic/basic character and cannot provide the phenoxide anion required for the catalytic cycle in epoxy curing or transesterification applications [3]. Furthermore, the solid-state handling difficulties of neat tetraphenylphosphonium phenolate are uniquely resolved by its ability to form a room-temperature liquid formulation with phenol—a formulation property not shared by sodium phenoxide or tetraphenylphosphonium halides [4]. These collective differences mean that generic substitution introduces risks including catalyst precipitation, thermal degradation during processing, altered reaction kinetics, and increased process complexity.

Tetraphenylphosphonium Phenolate: Quantitative Evidence


Liquid Formulation Process Advantage Over Solids

Neat tetraphenylphosphonium phenolate is a solid at room temperature, which presents significant metering difficulties in continuous polycarbonate production. A formulation containing 28–45 wt% tetraphenylphosphonium phenolate with 55–72 wt% phenol remains liquid at room temperature (20–25 °C), enabling precise liquid metering without the thermal predamage risk associated with heated solid dissolution reservoirs [1]. In contrast, sodium phenoxide (NaOPh) does not form analogous room-temperature liquid formulations with phenol and remains a solid requiring either solid metering or heated dissolution [2]. Tetraphenylphosphonium halides (e.g., chloride, CAS 2001-45-8) are solids with melting points of 272–274 °C and similarly lack this room-temperature liquid formulation property .

Polycarbonate manufacturing Melt transesterification Catalyst metering Process engineering

DFT Reaction Barrier: vs. Sodium Phenoxide

Density functional theory (DFT) calculations with simulated annealing were employed to compare the reaction energetics of tetraphenylphosphonium phenoxide (PPh₄OPh) with sodium phenoxide (NaOPh) in bisphenol A polycarbonate (BPA-PC) chain growth. The energy barriers for reactions involving PPh₄OPh were calculated to be somewhat larger than those involving NaOPh and LiOPh, but significantly lower than those involving unassisted phenol (HOPh) [1]. Notably, the barrier reduction versus phenol is attributed in part to collective rearrangement of phenyl groups in the reacting molecules—a mechanistic feature unique to the tetraphenylphosphonium counterion [1].

Density functional theory Polycarbonate Reaction kinetics Transesterification catalysis

Superior Activity in BHPF-Polycarbonate Synthesis

In a comparative study of catalysts for the polymerization of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) to produce BHPF-polycarbonate (BHPF-PC), tetraphenylphosphonium phenolate (C₃₀H₂₅OP) was evaluated alongside two other quaternary phosphonium salts and three inorganic salts. Among all catalysts tested, tetraphenylphosphonium phenolate demonstrated the highest catalytic activity for BHPF-PC synthesis [1]. The study specifically compared this compound against other quaternary phosphonium salts and inorganic catalysts, establishing a rank-order performance difference in this specific polymer system.

Polycarbonate Fluorene-based polymers Catalyst screening Polymerization

Thermal Stability Advantage of Aryl Phosphonium

The tetraphenylphosphonium cation (Ph₄P⁺) exhibits exceptional thermal stability compared to alkyl-substituted phosphonium cations and quaternary ammonium cations. Quaternary phosphonium salts are generally more thermally stable and more active under neutral or acidic conditions than quaternary ammonium salts [1]. More specifically, recent work has validated that the Ph₄P⁺ cation possesses 'truly exceptional thermal stability' and 'impressive thermodynamic durability' [2]. This class-level thermal robustness is directly relevant to applications where tetraphenylphosphonium phenolate is employed at elevated temperatures, such as melt transesterification at 250–300 °C for polyphosphonate synthesis [3] or polycarbonate melt processing.

Phase-transfer catalysis Thermal stability Quaternary phosphonium High-temperature reactions

Active Species Regeneration in Epoxy Curing

In phenol-epoxide ring-opening reactions catalyzed by tetraphenylphosphonium-tetraphenylborate (TPP-K), tetraphenylphosphonium phenolate (TPP-OPh) is generated as the active catalytic species and regenerated during the catalytic cycle [1]. DFT calculations determined that the rate-determining steps in this mechanism are the cleavage of the P–B bond and the triphenylborane-forming reaction, with free energies of activation calculated at 36.3 kcal/mol and 36.1 kcal/mol, respectively [1]. TPP-OPh functions as a nucleophilic catalyst: the phenoxide ion attacks the epoxide while the tetraphenylphosphonium cation serves as a stabilizing counterion that facilitates regeneration of the active species [1]. Unlike simple phenoxides (e.g., NaOPh), which lack the paired cation for catalytic regeneration in this specific mechanism, TPP-OPh operates as part of a fully characterized latent curing system.

Epoxy resin Latent hardening accelerator Phenol-epoxide reaction DFT mechanism

Tetraphenylphosphonium Phenolate Applications


Melt Transesterification Catalyst for Polycarbonate

Tetraphenylphosphonium phenolate is specifically validated as a transesterification catalyst for the solvent-free melt production of thermoplastic polycarbonates from aromatic diphenols and diaryl carbonates. The catalyst is typically employed at loadings of 10⁻¹ to 10⁻⁸ mol per mol of diphenol, with a preferred range of 10⁻³ to 10⁻⁷ mol per mol of diphenol [1]. The room-temperature liquid formulation (28–45 wt% TPPP in phenol) enables precise liquid metering into continuous melt processes without the thermal predamage associated with heated solid dissolution [2]. This application scenario is directly supported by patent literature demonstrating commercial-scale viability in polycarbonate manufacturing [1][2].

BHPF-Polycarbonate Synthesis

In the synthesis of polycarbonates derived from 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), tetraphenylphosphonium phenolate (C₃₀H₂₅OP) has been demonstrated to exhibit the highest catalytic activity among a panel of two quaternary phosphonium salts and three inorganic salt catalysts [3]. This direct comparative evidence positions the compound as a preferred catalyst candidate for polymerization of BHPF and structurally related high-performance aromatic diols where maximum catalytic activity is a primary selection criterion.

High-Temperature Phase-Transfer Catalysis

The exceptional thermal stability of the tetraphenylphosphonium cation enables the use of tetraphenylphosphonium phenolate in reactions conducted at temperatures up to 250–300 °C [4]. A documented example includes the preparation of polyphosphonates from bisphenol A, methylphosphonic acid diphenyl ester, and a crosslinker, where tetraphenylphosphonium phenolate was employed at a loading of 0.02 wt% as a thermally stable phase-transfer catalyst [4]. This application scenario leverages the class-level thermal stability advantage of aryl phosphonium salts over alkyl phosphonium and ammonium alternatives [5].

Latent Hardening Accelerator for Epoxy Systems

Tetraphenylphosphonium phenolate (TPP-OPh) functions as the active catalytic species in phenol-epoxide ring-opening reactions when generated in situ from tetraphenylphosphonium-tetraphenylborate (TPP-K) [6]. DFT studies have elucidated the complete catalytic cycle, identifying the rate-determining steps with activation free energies of 36.1–36.3 kcal/mol [6]. This mechanistic understanding supports the rational formulation of latent curing systems for epoxy resins where controlled reactivity and long pot life are required, with the additional benefit that substituent modifications on the tetraphenylborate precursor can tune the activation energetics [6].

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